molecular formula C8H6BrFINO2 B13674467 Methyl 2-amino-4-bromo-3-fluoro-5-iodobenzoate

Methyl 2-amino-4-bromo-3-fluoro-5-iodobenzoate

Cat. No.: B13674467
M. Wt: 373.95 g/mol
InChI Key: SEAFOGDXKFBVQI-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-bromo-3-fluoro-5-iodobenzoate is a complex organic compound with the molecular formula C8H6BrFINO2 It is a derivative of benzoic acid, featuring multiple halogen substitutions and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-bromo-3-fluoro-5-iodobenzoate typically involves multi-step organic reactions. One common method includes the halogenation of a benzoic acid derivative, followed by esterification and amination. For instance, starting with a fluorinated benzoic acid, bromination and iodination can be achieved using reagents like N-bromosuccinimide (NBS) and iodine monochloride (ICl) under controlled conditions. The final step involves esterification with methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-bromo-3-fluoro-5-iodobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed depend on the specific reactions. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

Methyl 2-amino-4-bromo-3-fluoro-5-iodobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique halogenation pattern.

    Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-bromo-3-fluoro-5-iodobenzoate involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The amino group can form hydrogen bonds, further stabilizing interactions with proteins or enzymes. These interactions can modulate biological pathways, leading to specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-bromo-3-fluoro-5-iodobenzoate is unique due to its specific combination of halogen atoms and the positioning of the amino group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H6BrFINO2

Molecular Weight

373.95 g/mol

IUPAC Name

methyl 2-amino-4-bromo-3-fluoro-5-iodobenzoate

InChI

InChI=1S/C8H6BrFINO2/c1-14-8(13)3-2-4(11)5(9)6(10)7(3)12/h2H,12H2,1H3

InChI Key

SEAFOGDXKFBVQI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1N)F)Br)I

Origin of Product

United States

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